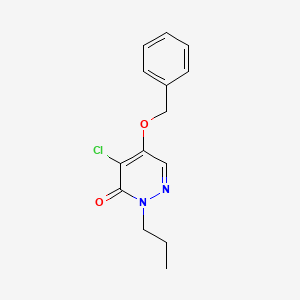
5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with benzyloxy, chloro, and propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of Substituents: The benzyloxy, chloro, and propyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH).
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the chloro group yields the corresponding hydrocarbon.
Substitution: Substitution of the chloro group with an amine yields the corresponding amine derivative.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one has various scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Disubstituted Pyrimidines: These compounds share a similar heterocyclic structure and are used in various applications, including as anticancer agents.
Benzyloxy-Substituted Pyridines: These compounds have similar benzyloxy substitution and are used in organic synthesis and medicinal chemistry.
Uniqueness
5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceutical agents .
Propiedades
Número CAS |
88094-03-5 |
|---|---|
Fórmula molecular |
C14H15ClN2O2 |
Peso molecular |
278.73 g/mol |
Nombre IUPAC |
4-chloro-5-phenylmethoxy-2-propylpyridazin-3-one |
InChI |
InChI=1S/C14H15ClN2O2/c1-2-8-17-14(18)13(15)12(9-16-17)19-10-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3 |
Clave InChI |
AKFCBAIARROEJC-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


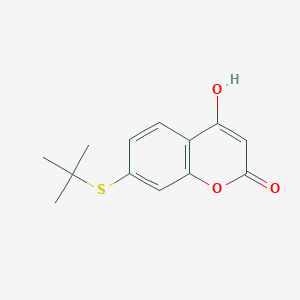



![Bicyclo[2.2.2]oct-2-ene, 2-bromo-](/img/structure/B14394251.png)
![Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite](/img/structure/B14394260.png)
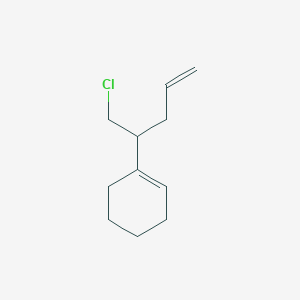
![(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone](/img/structure/B14394274.png)
![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)
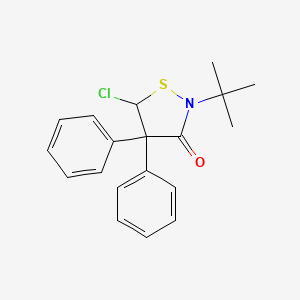
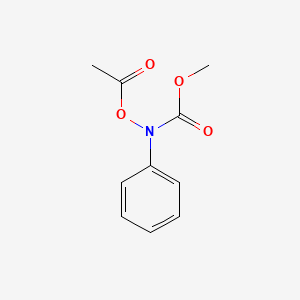
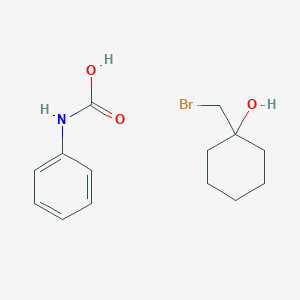
![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)

